Azadirachtin B

Description

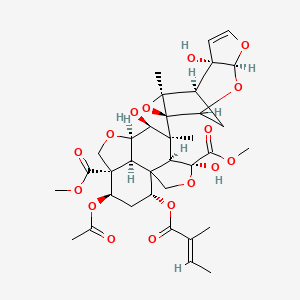

structure in first source

Properties

IUPAC Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRBWQQLHKQWAV-ZGKQVQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106500-25-8 | |

| Record name | Azadirachtin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106500-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azadirachtin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106500258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZADIRACHTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Azadirachtin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a prominent limonoid isolated from the neem tree (Azadirachta indica), is a molecule of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, experimental protocols for its study, and a summary of its quantitative biological data.

Chemical Structure and Physicochemical Properties

This compound is a highly oxidized tetranortriterpenoid, belonging to the limonoid class of secondary metabolites.[1] Its complex molecular architecture features numerous stereocenters and oxygen-containing functional groups, contributing to its broad spectrum of biological activities.

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.0²,⁶.0⁹,¹¹]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.0¹,⁵.0¹¹,¹⁵]pentadecane-4,11-dicarboxylate | [2] |

| Synonyms | Deacetylazadirachtinol, 3-Tigloylazadirachtol | [3][4] |

| CAS Number | 106500-25-8 | [5][6] |

| Molecular Formula | C₃₃H₄₂O₁₄ | [3][5][6] |

| Molecular Weight | 662.7 g/mol | [3][5][6] |

| Physical Description | Powder | [5] |

| Melting Point | 204 - 206 °C (from ethanol) | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in Acetone, Dichloromethane, and Ethyl Acetate. | [3][4][5] |

| Purity | Typically >95% for research-grade material. | [4][8] |

Biological Activities and Mechanism of Action

This compound exhibits a wide range of biological effects, making it a valuable lead compound for the development of new therapeutic agents and environmentally friendly pesticides.[1][3]

Insecticidal and Nematicidal Activity

This compound is a potent insect growth regulator and antifeedant.[3] Its mechanism of action is multifaceted, primarily involving the disruption of the neuroendocrine system in insects.[3][4]

-

Hormonal Disruption: It interferes with the synthesis and release of crucial insect hormones, such as ecdysteroids (moulting hormones) and juvenile hormones.[3][6] Specifically, it inhibits the release of prothoracicotropic hormone (PTTH), which in turn suppresses the production of ecdysone, leading to developmental arrest and moulting defects.[4][6]

-

Antifeedant Properties: this compound acts on the gustatory chemoreceptors of insects, deterring them from feeding.[1][4] This leads to starvation and reduced crop damage.

-

Reproductive Effects: The compound can cause sterility in some insect species by disrupting reproductive functions.[3]

The insecticidal and nematicidal activities of this compound have been quantified in various studies, as summarized in the table below.

| Activity | Test Organism | Metric | Value | References |

| Insecticidal | Plutella xylostella (diamondback moth) | LC₅₀ | 1.03 mg/mL | [3][4] |

| Nematicidal | Meloidogyne incognita (root-knot nematode) | LD₅₀ | 125.8 ppm | [3] |

| Nematicidal | Rotylenchulus reniformis (reniform nematode) | EC₅₀ | 96.6 ppm | [7] |

| Antifungal | Rhizoctonia solani | EC₅₀ | >63.7 ppm | [7] |

| Antifungal | Sclerotium rolfsii | EC₅₀ | >43.9 ppm | [7] |

A simplified representation of the insecticidal signaling pathway disrupted by this compound is provided below.

Osteogenic Properties

Recent studies have highlighted the potential of this compound and related limonoids in promoting bone formation. It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[9]

-

Mechanism: The osteogenic effects of Azadirachta indica triterpenoids are believed to be mediated through the p38 mitogen-activated protein kinase (MAPK) pathway, stimulated by Bone Morphogenetic Protein 2 (BMP2). This activation subsequently initiates the Wnt/β-catenin signaling pathway, a critical regulator of bone development.[10]

The effective concentrations of this compound for promoting osteoblast proliferation are detailed in the table below.

| Activity | Cell Line | Metric | Effective Concentrations | References |

| Osteoblast Proliferation | Primary calvarial osteoblasts | Increased proliferation | 100 pM and 10 nM | [3][4] |

The proposed signaling pathway for the osteogenic activity of this compound is illustrated in the following diagram.

Other Biological Activities

In addition to its well-documented insecticidal and osteogenic properties, this compound has been reported to possess anticancer, anti-inflammatory, and antiviral activities.[5] However, further research is required to fully elucidate the mechanisms underlying these effects.

Experimental Protocols

The isolation, purification, and characterization of this compound from its natural source, the neem tree, require a multi-step approach.

Extraction and Purification

A general workflow for the extraction and purification of this compound from neem seeds is outlined below. The specific solvents and chromatographic conditions may be optimized depending on the desired purity and yield.

-

Seed Preparation: Neem seeds are decorticated and ground into a fine powder.

-

Defatting: The powdered seeds are first extracted with a non-polar solvent, such as hexane, to remove the fatty oils.[5]

-

Extraction of Limonoids: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, to isolate the limonoid fraction containing this compound.[2][5]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between petroleum ether and aqueous methanol.[5]

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

-

Medium-Pressure Liquid Chromatography (MPLC): Reverse-phase MPLC is an effective method for the preparative separation of azadirachtins.[7]

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC on a C18 column is used for the final purification to obtain high-purity this compound.[11][12]

-

The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound.

Characterization

The identity and purity of isolated this compound are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a C18 column and a mobile phase of water-acetonitrile is commonly used for quantification and purity assessment. Detection is typically performed using a UV detector at 215 nm.[12][13]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESIMS) is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of this compound.[8]

Conclusion

This compound is a naturally occurring compound with a complex chemical structure and a remarkable array of biological activities. Its potent insecticidal properties, coupled with its promising osteogenic potential, make it a subject of intense research interest. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its fundamental chemical properties to its mechanisms of action and the experimental methodologies used for its study. It is hoped that this resource will facilitate further research and development efforts aimed at harnessing the full therapeutic and agricultural potential of this fascinating molecule.

References

- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Azadirachtin - Wikipedia [en.wikipedia.org]

- 4. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]

- 5. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. An efficient method for the purification and characterization of nematicidal azadirachtins A, B, and H, using MPLC and ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azadirachta indica triterpenoids promote osteoblast differentiation and mineralization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

The Azadirachtin B Biosynthetic Pathway in Azadirachta indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its complex structure and profound biological activities, particularly its insecticidal properties. The elucidation of its biosynthetic pathway is a critical step towards sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular processes. While significant strides have been made in identifying key enzymes and intermediates, the complete pathway remains an active area of research, with many steps still putative. This document serves as a foundational resource for researchers aiming to further unravel and engineer this complex metabolic route.

Introduction

Azadirachta indica, commonly known as the neem tree, is a rich source of a diverse array of bioactive secondary metabolites. Among these, the limonoids, particularly Azadirachtin A and its structural analogue this compound, are of immense economic and scientific importance.[1] These highly oxidized tetranortriterpenoids exhibit potent insect antifeedant and growth-regulating properties, making them valuable components of biopesticides.[1] The intricate molecular architecture of this compound, featuring numerous stereocenters and functional groups, presents a formidable challenge for chemical synthesis, rendering biosynthesis the only practical route for its production.[1]

Understanding the enzymatic machinery and regulatory networks governing this compound biosynthesis is paramount for enhancing its yield in the native plant or for heterologous production in microbial systems. This guide synthesizes the current knowledge of the pathway, from the initial isoprenoid precursors to the complex downstream modifications, providing a technical framework for researchers in the field.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound, like other triterpenoids, originates from the ubiquitous isoprenoid pathway. The pathway can be broadly divided into three stages: the formation of the C30 triterpene precursor, the cyclization to form the initial tetracyclic scaffold, and a series of complex oxidative modifications and rearrangements.

Upstream Pathway: Formation of 2,3-Oxidosqualene

The biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are supplied by the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2] A series of head-to-tail condensations catalyzed by prenyltransferases leads to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the linear precursor for the cyclization step.[3]

Cyclization and Formation of the Triterpenoid Scaffold

The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). In A. indica, the specific OSC identified as AiOSC1 (also known as tirucalla-7,24-dien-3β-ol synthase) catalyzes the formation of the tirucallane-type triterpenoid, tirucalla-7,24-dien-3β-ol .[4] This step represents a key branch point in triterpenoid biosynthesis and defines the initial tetracyclic scaffold that will be further modified to yield this compound.[4] It is believed that tirucallol is a precursor to the neem triterpenoid secondary metabolites.[5] Tirucallol undergoes an allylic isomerization to form butyrospermol, which is then oxidized. The oxidized butyrospermol subsequently rearranges via a Wagner-Meerwein 1,2-methyl shift to form apotirucallol.[5]

Downstream Pathway: Oxidative Modifications and Rearrangements (Putative)

The conversion of tirucalla-7,24-dien-3β-ol to this compound involves a complex and still largely uncharacterized series of oxidative reactions and rearrangements. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzyme classes like dehydrogenases and reductases.

Transcriptomic and molecular docking studies have implicated several CYPs in the downstream pathway, including AiCYP16671 and AiCYP16365 .[6][7] These enzymes are hypothesized to be responsible for the numerous hydroxylations, epoxidations, and ring-cleavage reactions that decorate the triterpenoid backbone.

The proposed downstream pathway involves the formation of intermediates such as azadirone and azadiradione.[5] Subsequent C-ring opening leads to the formation of C-seco-limonoids like nimbin and salannin.[5] A series of further, highly complex oxidative modifications and rearrangements are then required to arrive at the final intricate structure of this compound. The exact sequence and the enzymes catalyzing each step are yet to be fully elucidated.

Quantitative Data on Triterpenoid Distribution

The concentration of this compound and its precursors varies significantly across different tissues of the A. indica tree. Understanding this distribution is crucial for optimizing extraction processes and for identifying tissues with high metabolic activity for gene discovery. The following tables summarize the quantitative data on the concentration of key triterpenoids in various neem tissues.

Table 1: Concentration of this compound and Related Triterpenoids in Azadirachta indica Tissues (mg/g of dry weight)

| Compound | Seed Kernel | Pericarp (Stage 1) | Flower | Leaf | Stem | Bark |

| This compound | ~0.5 - 1.5 | ~0.01 - 0.05 | ~0.005 - 0.02 | ~0.001 - 0.01 | Not Detected | Not Detected |

| Azadirachtin A | ~3.6 | ~0.04 | ~0.02 | ~0.004 | <0.005 | <0.005 |

| Nimbin | ~1.0 - 2.5 | ~0.1 - 0.5 | ~0.05 - 0.2 | ~0.01 - 0.05 | Not Detected | Not Detected |

| Salannin | ~0.8 - 2.0 | ~0.05 - 0.2 | ~0.02 - 0.1 | Not Detected | Not Detected | Not Detected |

| Azadiradione | ~0.5 - 1.5 | ~0.2 - 0.8 | ~0.1 - 0.4 | ~0.05 - 0.2 | Not Detected | Not Detected |

Data compiled from various sources, representing approximate ranges. Actual concentrations can vary based on genetic and environmental factors.

Table 2: Relative Gene Expression of Key Biosynthetic Genes in Different Tissues

| Gene | Fruit (FS3) | Leaf (ML) |

| AiOSC1 | High | Low |

| AiCYP16671 | High | Low |

| AiCYP16365 | High | Low |

| AiCYP18835 | High | Low |

FS3: Fruit stage 3 (high azadirachtin accumulation); ML: Mature Leaf.[7] Expression levels are relative and indicate higher transcript abundance in fruit tissue, correlating with higher triterpenoid content.[7]

Enzyme Kinetics

To date, there is a notable absence of published literature detailing the specific kinetic parameters (e.g., Km, Vmax, kcat) for the key enzymes of the this compound biosynthetic pathway, including AiOSC1 and the putative downstream CYPs. The determination of these parameters is a critical future step in fully characterizing the pathway and for developing accurate models for metabolic engineering.

Experimental Protocols

This section provides representative, detailed protocols for key experiments relevant to the study of the this compound biosynthetic pathway. These are generalized methods based on standard practices for plant secondary metabolite research and may require optimization for specific applications in A. indica.

Triterpenoid Extraction and Quantification from Plant Tissues

This protocol describes a general method for the extraction and quantification of this compound and its precursors.

Materials:

-

Fresh or lyophilized A. indica tissue (e.g., seeds, leaves)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC or UPLC system with a C18 column and UV or MS detector

-

This compound standard

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize the powder to a constant weight.

-

Extraction: a. Suspend the dried powder in methanol (1:10 w/v). b. Sonicate the suspension for 30 minutes at room temperature. c. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant. d. Repeat the extraction of the pellet twice more with methanol. e. Pool the supernatants and evaporate to dryness under vacuum.

-

Liquid-Liquid Partitioning: a. Resuspend the dried extract in a 1:1 mixture of dichloromethane and water. b. Shake vigorously in a separatory funnel and allow the layers to separate. c. Collect the organic (lower) layer containing the triterpenoids. d. Repeat the extraction of the aqueous layer twice with dichloromethane. e. Pool the organic fractions and evaporate to dryness.

-

Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Dissolve the dried extract in a minimal volume of methanol and load it onto the cartridge. c. Wash the cartridge with a stepwise gradient of methanol-water to remove polar impurities. d. Elute the triterpenoid fraction with 100% methanol. e. Evaporate the eluate to dryness.

-

Quantification: a. Dissolve the purified extract in a known volume of methanol. b. Analyze the sample using a C18 reverse-phase HPLC or UPLC column with a suitable mobile phase gradient (e.g., acetonitrile-water). c. Detect the compounds using a UV detector at an appropriate wavelength (e.g., 217 nm for this compound) or a mass spectrometer for more specific detection. d. Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes in Yeast

This protocol provides a framework for expressing candidate genes (e.g., AiOSC1, AiCYPs) in Saccharomyces cerevisiae to confirm their enzymatic function.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae strain (e.g., WAT11 for CYPs)

-

Full-length cDNA of the candidate gene

-

Yeast transformation reagents

-

Appropriate yeast growth media (e.g., SC-Ura with galactose for induction)

-

Substrate (e.g., 2,3-oxidosqualene for OSCs, tirucalla-7,24-dien-3β-ol for CYPs)

-

Microsome isolation buffer

-

NADPH (for CYP assays)

-

GC-MS or LC-MS system for product analysis

Procedure:

-

Gene Cloning: Clone the full-length open reading frame of the candidate gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression plasmid into a suitable yeast strain using the lithium acetate method.

-

Protein Expression: a. Grow a starter culture of the transformed yeast in selective media with glucose. b. Inoculate a larger culture with the starter culture and grow to mid-log phase. c. Induce protein expression by transferring the cells to a medium containing galactose instead of glucose. d. Incubate for 24-48 hours at an appropriate temperature (e.g., 28°C).

-

Microsome Isolation (for membrane-bound enzymes like CYPs): a. Harvest the yeast cells by centrifugation. b. Resuspend the cells in microsome isolation buffer containing protease inhibitors. c. Lyse the cells using glass beads or a French press. d. Centrifuge at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a suitable buffer.

-

Enzyme Assay: a. For OSCs: Incubate the yeast cell lysate or purified enzyme with 2,3-oxidosqualene. b. For CYPs: Incubate the isolated microsomes with the putative substrate (e.g., tirucalla-7,24-dien-3β-ol) in the presence of an NADPH-regenerating system. c. Incubate the reaction mixture at an optimal temperature for a defined period. d. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: a. Extract the products with an organic solvent. b. Analyze the extract by GC-MS or LC-MS to identify the enzymatic product by comparing its mass spectrum and retention time with authentic standards or known compounds.

Molecular Docking of CYPs with Triterpenoid Substrates

This protocol outlines a general workflow for in silico molecular docking to predict the binding of putative substrates to the active site of CYP enzymes.

Materials:

-

Protein structure of the CYP (homology model or crystal structure)

-

3D structure of the triterpenoid ligand

-

Molecular docking software (e.g., AutoDock Vina, MOE)

-

Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

-

Protein and Ligand Preparation: a. Obtain the 3D structure of the CYP. If a crystal structure is unavailable, generate a homology model using a suitable template. b. Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges. c. Obtain or draw the 3D structure of the triterpenoid ligand and optimize its geometry.

-

Binding Site Prediction: Identify the putative active site of the CYP, often centered around the heme cofactor.

-

Docking Simulation: a. Define the search space (grid box) for the docking simulation, encompassing the active site. b. Run the molecular docking algorithm to generate multiple binding poses of the ligand within the active site. c. The software will score the poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: a. Analyze the top-scoring poses to identify the most favorable binding mode. b. Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. c. These interactions can provide insights into the substrate specificity and catalytic mechanism of the enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the complex and elegant chemistry of plant secondary metabolism. While significant progress has been made in identifying the initial steps and some of the key enzymes involved, the complete elucidation of the pathway remains a challenging but exciting frontier. The lack of comprehensive kinetic data for the characterized enzymes highlights a critical knowledge gap that needs to be addressed.

Future research should focus on:

-

Functional characterization of the remaining putative enzymes in the downstream pathway to definitively map out the entire sequence of reactions.

-

In vitro reconstitution of segments of the pathway to validate enzyme function and study reaction mechanisms.

-

Determination of the kinetic parameters of the key biosynthetic enzymes to enable robust metabolic modeling and engineering.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the flux through the pathway.

A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for the sustainable and scalable production of this valuable biopesticide, contributing to the development of environmentally friendly agricultural practices.

References

- 1. floraandfona.org.in [floraandfona.org.in]

- 2. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome and metabolite analyses in Azadirachta indica: identification of genes involved in biosynthesis of bioactive triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of Azadirachtin B: A Secondary Metabolite from Neem

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Azadirachtin B, a potent secondary metabolite derived from the neem tree (Azadirachta indica). It delves into its biosynthesis, mechanism of action, and quantitative distribution within the plant. Furthermore, this guide outlines detailed experimental protocols for its extraction, purification, and bioactivity assessment, offering a critical resource for researchers in natural product chemistry, entomology, and drug discovery.

Introduction: The Significance of this compound

The neem tree is a rich source of complex tetranortriterpenoids, collectively known as limonoids, which exhibit a wide spectrum of biological activities.[1][2] Among these, azadirachtins are the most prominent and potent insecticidal compounds.[2] While Azadirachtin A is the most abundant and studied analogue, this compound, a 3-tigloyl-azadirachtin, is another key bioactive constituent that contributes significantly to the overall efficacy of neem extracts.[3] Like its more famous counterpart, this compound is a highly oxidized tetranortriterpenoid with a complex molecular structure featuring 16 stereogenic centers.[4][5] Understanding the specific role and properties of this compound is crucial for the development of standardized, high-efficacy botanical pesticides and for exploring its potential in pharmaceutical applications.

Biosynthesis of Azadirachtins

The biosynthesis of azadirachtins is a complex process that begins with the cyclization of squalene. The steroid tirucallol is believed to be the initial precursor to the vast array of triterpenoid secondary metabolites found in neem.[4][6] The pathway involves a series of enzymatic modifications, including oxidations, rearrangements, and esterifications.

The proposed biosynthetic pathway is as follows:

-

Two units of farnesyl diphosphate (FPP) combine to form the C30 triterpene, tirucallol.[6]

-

Tirucallol loses three methyl groups, transforming it into a C27 steroid.[6]

-

An allylic isomerization converts tirucallol into butyrospermol.[6]

-

Butyrospermol is then oxidized, and a subsequent Wagner-Meerwein rearrangement forms apotirucallol.[6]

-

A series of further oxidations and structural rearrangements, including the cleavage of terminal carbons and cyclization, ultimately yield the complex azadirachtin skeleton.[7]

This compound is synthesized via the same core pathway as Azadirachtin A, differing in the final esterification steps.

Quantitative Distribution of this compound in Neem Tissues

The concentration of azadirachtins varies significantly between different parts of the neem tree and even among individual trees from different geographical provenances.[8] The seeds, particularly the kernels, contain the highest concentrations of these metabolites.[4][6] While Azadirachtin A is the major component, this compound is consistently present as a significant minor constituent.

| Plant Tissue | Azadirachtin A Content (mg/kg of kernels) | This compound Content (mg/kg of kernels) | Reference(s) |

| Seed Kernels (Provenance Average) | 556.9 - 3030.8 | 43.1 - 590.6 | [8] |

| Seed (Methanolic Extract) | 3300 µg/g (dw) | Not specified separately | [9] |

| In Vitro Callus (from Zygotic Embryo) | 2.33 mg/g (dw) | Not specified separately | [10] |

Note: Data is often reported for total azadirachtin or focuses on Azadirachtin A. Specific quantification of this compound is less common in the literature.

Mechanism of Action: A Multi-Pronged Attack

This compound, like other azadirachtins, functions as a potent insect growth regulator (IGR) and antifeedant.[11][12] Its mechanism of action is not based on acute neurotoxicity but rather on a multi-modal disruption of insect physiology, development, and behavior.

-

Endocrine Disruption: Azadirachtin interferes with the synthesis and release of crucial insect hormones, particularly ecdysteroids (molting hormones) and juvenile hormones.[4][13] It can block the release of prothoracicotropic hormone (PTTH), which in turn prevents the production of ecdysone, leading to incomplete or failed molting, ultimately causing insect death.[11][14]

-

Antifeedant Properties: It acts on the chemoreceptors in an insect's gustatory system, deterring feeding.[13] This effect is so potent that some insects will starve rather than consume plant tissues treated with azadirachtin.[4]

-

Reproductive Inhibition: The compound can cause sterility in some insects by disrupting reproductive functions and deterring females from laying eggs on treated surfaces.[4][11][13]

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a standard laboratory procedure for the isolation and enrichment of azadirachtins from neem seeds.

Methodology:

-

Seed Preparation: Neem seeds are decorticated to obtain the kernels. The kernels are then ground into a fine powder.

-

Defatting: The powdered kernels are extracted with a non-polar solvent, such as n-hexane, at a moderately elevated temperature (e.g., 40°C) with stirring for 2 hours. This step removes the bulk of the neem oil.[15] The process is repeated until the extract is colorless. The defatted seed cake (marc) is air-dried.

-

Active Constituent Extraction: The defatted marc is then extracted with a polar solvent, most commonly methanol or 95% ethanol.[15][16] The extraction can be performed using a Soxhlet apparatus or by cold pressing/stirring at room temperature.[17] Methanol extraction is often cited as the most efficient for recovering azadirachtin.[15]

-

Solvent Partitioning: The crude methanolic extract is concentrated under vacuum. The resulting semi-solid is dissolved in 90% aqueous methanol and partitioned against a non-polar solvent (e.g., hexane) to remove residual oils.[15] Further partitioning with solvents like carbon tetrachloride can be used to remove other triterpenoids like nimbin and salannin, thereby enriching the azadirachtin content.[15]

-

Chromatographic Purification: Final purification is achieved through chromatographic techniques.

-

Vacuum Liquid Chromatography (VLC) / Flash Chromatography: The enriched extract is subjected to VLC or flash chromatography on silica gel.[16] A gradient elution system (e.g., hexane-ethyl acetate) is typically used to separate fractions.

-

Preparative HPLC: For obtaining high-purity this compound, fractions enriched from the previous step are further purified using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[15]

-

Quantitative Analysis by HPLC

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

-

Detection: UV detection at approximately 217 nm.

-

Quantification: A calibration curve is generated using a certified standard of this compound. The concentration in the extract is determined by comparing its peak area to the standard curve.[8]

Insecticidal Bioassay: Leaf-Dip Method

This bioassay is used to determine the LC50 (lethal concentration to kill 50% of the population) of this compound against a target insect pest.

Methodology:

-

Insect Rearing: A susceptible laboratory strain of an insect, such as the diamondback moth (Plutella xylostella) or the African cotton leafworm (Spodoptera littoralis), is reared on an artificial diet or host plant under controlled conditions.[18]

-

Preparation of Test Solutions: A stock solution of purified this compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are made to create a range of test concentrations (e.g., 0.1, 1, 10, 100 ppm). A control solution containing only the solvent is also prepared.[19]

-

Leaf Treatment: Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) are dipped into each test concentration for approximately 10-20 seconds. The control discs are dipped in the solvent-only solution. The discs are then allowed to air dry.

-

Exposure: The treated leaf discs are placed in individual petri dishes or multi-well plates lined with moist filter paper. A set number of larvae (e.g., 10-20 second-instar larvae) are introduced into each dish.[18]

-

Incubation: The dishes are maintained in a growth chamber under controlled temperature, humidity, and photoperiod for a specified duration (e.g., 48-72 hours).

-

Data Collection and Analysis: Mortality is assessed at regular intervals. Larvae that are moribund or unable to move when prodded are considered dead. The data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value.

Potential in Drug Development

Beyond its well-established insecticidal properties, this compound, along with other neem limonoids, has garnered interest for its potential pharmacological activities. Preliminary studies have suggested that neem extracts and their purified components possess anti-inflammatory, anticancer, and immunomodulatory properties.[20][21][22] For instance, azadirachtin has been shown to inhibit the proliferation of cancer cells and modulate various signaling pathways.[20] While research is still in the early stages, the complex and unique structure of this compound makes it an intriguing candidate for further investigation in drug discovery programs.

Conclusion

This compound is a vital secondary metabolite of the neem tree, contributing significantly to its potent biological activity. Its intricate biosynthetic pathway and multi-modal mechanism of action as an insect growth regulator make it a subject of intense scientific interest. For researchers and drug development professionals, a thorough understanding of its quantitative distribution, coupled with robust protocols for its extraction and analysis, is paramount. The continued exploration of this compound not only promises the development of more effective and sustainable biopesticides but also holds potential for the discovery of novel therapeutic agents.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. Azadirachtin - Wikipedia [en.wikipedia.org]

- 5. NeeMDB: Convenient Database for Neem Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Azadirachtin – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 7. morr.com [morr.com]

- 8. Variability in Neem (Azadirachta indica) with respect to azadirachtin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of biopesticide azadirachtin using plant cell and hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]

- 13. ozonebiotech.com [ozonebiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]

- 17. colpos.mx [colpos.mx]

- 18. Biological activity of neem seed kernel extracts and synthetic azadirachtin against larvae ofPlutella xylostellaL | CoLab [colab.ws]

- 19. Bioassay Study of Azadirachtin And Plumbagin on Pericallia ricini (Lepidoptera: Arctiidae) – Current Agriculture Research Journal [agriculturejournal.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Predictive modelling and ranking: Azadirachta indica compounds through indices and multi-criteria decision-making techniques - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Azadirachtin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), is a significant natural product with diverse biological activities. As a close analog of the well-studied Azadirachtin A, it garners considerable interest in the fields of agriculture and medicine. A thorough understanding of its complex molecular structure is paramount for structure-activity relationship studies, synthetic efforts, and quality control of neem-based formulations. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, providing precise molecular weight information and fragmentation patterns crucial for structural confirmation.

Data Presentation

Table 1: Mass Spectrometric Data for this compound

| Ionization Mode | Adduct | Observed m/z | Reference |

| ESI+ | [M+Na]⁺ | 685.3 | [1][2] |

Note: this compound is also known by its synonym, 3-tigloylazadirachtol.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of this compound involves coupling liquid chromatography with tandem mass spectrometry.[1][2][3]

Sample Preparation:

-

Extract the analyte from the matrix (e.g., neem seed extract, plant tissue) using a suitable organic solvent such as acetonitrile.[1][3]

-

Perform a solid-phase extraction (SPE) for cleanup if necessary, using a C18 cartridge.

-

Dilute the final extract with an appropriate solvent system (e.g., acetonitrile/water mixture) prior to injection.[1]

LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm).[3]

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like sodium acetate to promote adduct formation.[3]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used to detect the sodium adduct ([M+Na]⁺).[1][2]

-

MS/MS Analysis: Operate the mass spectrometer in full scan mode to identify the precursor ion and subsequently in product ion scan mode to obtain fragmentation patterns for structural confirmation.

Experimental Workflow

LC-MS/MS workflow for this compound analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with chromophores. For azadirachtins, the α,β-unsaturated ester functionality is a key chromophore.

Data Presentation

Table 2: UV-Vis Spectroscopic Data for Azadirachtins

| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) | Reference |

| Azadirachtin A | 211.5 | Neutral Solution | 12145 L mol⁻¹ cm⁻¹ | |

| Azadirachtin | 217 | Methanol | Not Reported | [4] |

| Azadirachtin | 214-220 | Not Specified | Not Reported | [4] |

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

-

Accurately weigh a small amount of the purified this compound standard.

-

Dissolve the standard in a UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Prepare the unknown sample by dissolving it in the same solvent.

Measurement:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax), expected to be around 217 nm.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

Table 3: Characteristic Infrared Absorption Bands for Azadirachtins

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (hydroxyl) | Stretching |

| ~2950 | C-H (alkane) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

| ~1270 | C-O (ester) | Stretching |

| ~1100 | C-O (ether) | Stretching |

Note: This table represents a generalized summary of the expected IR absorptions for the azadirachtin skeleton. A specific, high-resolution spectrum for purified this compound is not widely available in the literature.

Experimental Protocol: FT-IR Analysis

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the dry, purified this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

Thin Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).

-

Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

Measurement:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: 1D and 2D NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

NMR Experiments:

-

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (relative number of protons).

-

¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Logical Workflow for NMR-based Structure Elucidation

Logical workflow for NMR-based structure elucidation.

Conclusion

The spectroscopic characterization of this compound relies on a combination of powerful analytical techniques. Mass spectrometry provides definitive molecular weight information, while UV-Vis spectroscopy confirms the presence of the characteristic chromophore. Infrared spectroscopy aids in the identification of key functional groups. Although detailed NMR data is not as widely disseminated as for its 'A' counterpart, it remains the ultimate tool for the complete and unambiguous structural assignment of this complex natural product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

Azadirachtin B: A Comprehensive Technical Guide to its Molecular Characteristics and Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent limonoid triterpenoid isolated from the seeds of the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its diverse biological activities, including insecticidal, antifeedant, and potential therapeutic properties. A thorough understanding of its molecular structure and behavior under mass spectrometric analysis is paramount for its identification, quantification, and the elucidation of its metabolic fate in biological systems. This technical guide provides an in-depth overview of the molecular formula of this compound and detailed insights into its mass spectrometry analysis, catering to the needs of researchers and professionals in drug development and related fields.

Molecular Formula and Physicochemical Properties

This compound is a complex natural product with a highly oxygenated and intricate stereochemistry. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₂O₁₄ | [1][2][3][4] |

| Molecular Weight | 662.68 g/mol | [1] |

| Monoisotopic Mass | 662.25745 Da | [3] |

| Synonyms | 3-Tigloylazadirachtol, Deacetylazadirachtinol | [2][4] |

Mass Spectrometry Analysis of this compound

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of this compound in various matrices.[5][6][7] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, enabling confident identification and structural elucidation.[5][8]

Ionization and Adduct Formation

Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of this compound.[5][9] Due to its molecular structure, this compound readily forms adducts with alkali metal ions present in the mobile phase or sample matrix. The most commonly observed adduct is the sodium adduct [M+Na]⁺, which often appears as the base peak in the mass spectrum.[10][11] The protonated molecule [M+H]⁺ and potassium adduct [M+K]⁺ may also be observed.[3][10]

The logical flow for identifying this compound using mass spectrometry is outlined in the following diagram:

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound and its fragments. The table below summarizes the predicted and observed accurate masses for common adducts of this compound.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 663.26473 |

| [M+Na]⁺ | 685.24667 |

| [M+K]⁺ | 701.22061 |

| [M+NH₄]⁺ | 680.29127 |

Data sourced from PubChem CID 21725521.[3]

In experimental settings, a full-scan mass spectrum of this compound typically shows an abundant peak at m/z 685.3, corresponding to the sodium adduct [M+Na]⁺.[11]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion (e.g., [M+Na]⁺ or [M+H]⁺), providing structural information. The fragmentation of this compound is complex due to its intricate structure. However, characteristic neutral losses can be observed, aiding in its identification.

A proposed fragmentation pathway based on common observations is depicted below:

Further MS² fragmentation of this compound reveals characteristic losses of a water molecule, a tigloyl group, and an acetate group.[5]

Experimental Protocols

The following section outlines a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a synthesis of methodologies reported in the literature.[5][8][12]

Sample Preparation: Extraction from Plant Material

-

Homogenization: Homogenize the plant material (e.g., leaves, seeds) to a fine powder.

-

Extraction: Extract a known weight of the homogenized sample with acetonitrile. The use of a solid-phase extraction (SPE) clean-up step with C18 and primary-secondary amine (PSA) can be employed to remove interfering matrix components.[5]

-

Dilution: Dilute the final extract with water or a suitable solvent to an appropriate concentration for LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Typical Value |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 500 °C |

| Collision Gas | Argon |

| Scan Range | m/z 100 - 1000 |

| Data Acquisition | Full scan and product ion scan (MS/MS) modes |

Note: These are generalized conditions and should be optimized for the specific instrument and application.

Conclusion

This technical guide has provided a detailed overview of the molecular formula and mass spectrometric analysis of this compound. The information presented, including the structured data tables and diagrams, offers a valuable resource for researchers and scientists involved in the study and application of this important natural product. Accurate and reliable analytical methodologies, such as LC-MS/MS, are indispensable for the continued exploration of this compound's biological activities and its potential in various fields, including agriculture and medicine.

References

- 1. This compound(SH) | 106500-25-8 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PubChemLite - this compound (C33H42O14) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C33H42O14 | CID 21725521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Note: High-Yield Extraction and Purification of Azadirachtin B from Azadirachta indica (Neem) Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction Azadirachtin is a highly oxidized tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica).[1] It is a secondary metabolite renowned for its potent insecticidal and medicinal properties.[2][3] The neem seed kernel is the primary source of azadirachtin, with concentrations typically ranging from 0.2% to 0.8% by weight.[1][4] Azadirachtin exists as a complex mixture of at least nine related isomers, with Azadirachtin A being the most abundant (approximately 83%) and Azadirachtin B being a significant, closely related congener (approximately 16%).[3][5] The structural similarity of these compounds presents a significant challenge for purification.[4] This document provides detailed protocols for the efficient extraction, enrichment, and final purification of this compound from neem seed kernels, tailored for a research and development setting.

Section 1: Extraction Protocols

The initial extraction step is critical for maximizing the recovery of total azadirachtins from the raw plant material. Methanol-based extraction following a defatting step is a highly efficient and widely adopted method.[4] Alternatively, a single-step binary solvent extraction can simplify the workflow.

Protocol 1: Two-Step Defatting and Methanol Extraction

This protocol maximizes the extraction of polar limonoids like azadirachtin by first removing the substantial oil content (up to 45-50%) from the seeds.[6][7]

Methodology:

-

Seed Preparation:

-

Collect mature, high-quality neem seeds and depulp them, preferably by hand-washing to avoid fungal contamination.[8]

-

Air-dry the seeds in a shaded, well-ventilated area until brittle.

-

Mechanically decorticate the seeds to obtain the kernels.

-

Grind the kernels into a coarse powder using a high-resistance grinder.

-

-

Defatting (Oil Removal):

-

Transfer the ground kernel powder into a large flask.

-

Add n-hexane (e.g., 2 L of hexane per 1 kg of powder).

-

Stir the slurry continuously for 2 hours at approximately 40°C.[4]

-

Filter the mixture through celite or multiple layers of cheesecloth to separate the hexane-oil solution from the solid marc.

-

Wash the marc with a small volume of fresh n-hexane to remove residual oil.

-

Air-dry the defatted marc to evaporate any remaining hexane. The collected hexane filtrate contains neem oil and can be concentrated for other uses.[4]

-

-

Methanol Extraction:

-

Transfer the dry, defatted marc to a clean flask.

-

Add methanol (e.g., 2 L of methanol per kg of original seed powder).

-

Stir the mixture for 2-4 hours at room temperature.

-

Filter the mixture to separate the methanolic extract from the solid residue.

-

Repeat the methanol extraction on the residue two more times to ensure complete recovery.

-

Pool the methanolic filtrates.

-

-

Concentration:

-

Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, semi-solid crude extract rich in azadirachtins.[4]

-

Protocol 2: Single-Step Binary Solvent (Soxhlet) Extraction

This method combines the defatting and extraction steps, offering a simplified workflow.[3][6]

Methodology:

-

Seed Preparation: Prepare and grind neem seed kernels as described in Protocol 1, Step 1.

-

Soxhlet Extraction:

-

Solvent Removal:

-

After extraction, evaporate the binary solvent from the extract using a rotary evaporator to obtain the crude oil-limonoid mixture.

-

Section 2: Purification and Enrichment Protocols

Following initial extraction, the crude product must be purified to remove other limonoids, pigments, and polar impurities.

Protocol 3: Liquid-Liquid Partitioning for Enrichment

This protocol significantly enriches the azadirachtin content from the crude methanolic extract obtained in Protocol 1, making it suitable for final chromatographic purification.[4]

Methodology:

-

Initial Cleanup:

-

Take the crude methanolic extract and dissolve it in 90% aqueous methanol (e.g., 100 mL for 32 g of extract).[4]

-

Transfer the solution to a separatory funnel and partition it twice against an equal volume of n-hexane to remove remaining non-polar compounds and oils. Discard the upper hexane layers.[4]

-

-

Intermediate Partitioning:

-

To the resulting aqueous methanol phase, add water to adjust the methanol concentration to 50%.

-

Partition this solution against carbon tetrachloride (CCl₄) or dichloromethane. This step is crucial for removing less polar triterpenoids like nimbin and salannin.[4] Collect the lower organic phase and repeat the extraction. The azadirachtin remains preferentially in the upper aqueous methanol layer.

-

-

Final Extraction:

-

Extract the azadirachtin-rich aqueous methanol phase three times with an equal volume of ethyl acetate.[4]

-

Pool the ethyl acetate fractions.

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to yield a light brown powder. This "enriched fraction" can contain up to 50% azadirachtin.[4]

-

Protocol 4: Chromatographic Purification of this compound

Final isolation of this compound requires a high-resolution chromatographic technique. Medium-Pressure Liquid Chromatography (MPLC) is effective for scaling up purification from the enriched fraction.[9]

Methodology:

-

System: Reverse-phase MPLC or preparative HPLC system.

-

Stationary Phase: C18 silica gel column.

-

Mobile Phase: A gradient of methanol and water is typically used.[9]

-

Start with a lower concentration of methanol (e.g., 30-40%) and gradually increase it to 70-80% over the run.

-

-

Sample Preparation: Dissolve the enriched powder from Protocol 3 in a minimal amount of the initial mobile phase.

-

Injection and Fraction Collection:

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector at 215 nm.[5]

-

Collect fractions corresponding to the different peaks. Azadirachtin A and B are closely related and will elute near each other.

-

-

Purity Analysis: Analyze the collected fractions using analytical HPLC (as per Protocol 5) to identify and pool those containing pure this compound.

-

Final Step: Evaporate the solvent from the pooled fractions to obtain purified this compound.

Section 3: Quantification Protocol

Protocol 5: Analytical HPLC for Quantification

This method is used to determine the concentration and purity of Azadirachtin A and B throughout the extraction and purification process.[5][10]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the extract or purified fraction in HPLC-grade methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.[11]

-

HPLC Conditions:

-

Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared from a certified reference standard.

Section 4: Data Presentation

Table 1: Comparison of Azadirachtin Extraction Methods and Yields from Neem Seeds

| Extraction Method | Solvent(s) | Duration | Temperature | Yield / Concentration of Azadirachtin | Reference |

| Cold Press | Methanol | 30 min | Room Temp. | 2478 ppm (0.25%) in extract | [7] |

| Soxhlet | Methanol | 4 cycles | Boiling Point | 1470 ppm (0.15%) in extract | [7] |

| Binary Soxhlet | n-Hexane:Ethanol (50:50) | 6 hours | Boiling Point | 1045 mg/kg (0.10%) in seeds | [6] |

| Pressurized Hot Solvent | Methanol | 100 min | N/A | 210.93 mg per 100g of kernel (0.21%) | [12] |

| Stirred Extraction | Ethyl Acetate | 5 hours | 60°C | 8.8% in final dried concentrate | [13] |

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | [5][10] |

| Mobile Phase | Water:Acetonitrile (27.5:72.5, v/v), isocratic | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Column Temperature | 45°C | [5] |

| Detection Wavelength | 215 nm (UV) | [5][10] |

| Injection Volume | 20 µL | [14] |

| Typical Retention Time | This compound: ~41.8 min (under specified conditions) | [5] |

Section 5: Visual Workflows

References

- 1. Azadirachtin - Wikipedia [en.wikipedia.org]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. icert.usm.my [icert.usm.my]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. colpos.mx [colpos.mx]

- 8. japer.in [japer.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. entomoljournal.com [entomoljournal.com]

- 13. USH1541H - Method for producing azadirachtin concentrates from neem seed materials - Google Patents [patents.google.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Quantitative Analysis of Azadirachtin B in Plant Tissues by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Azadirachtin B in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a potent bioactive limonoid found in the neem tree (Azadirachta indica), requires precise and reliable analytical methods for its study in plant matrices.[1] This document provides comprehensive protocols for sample preparation, including extraction and purification, as well as optimized LC-MS/MS parameters for accurate quantification. The presented methodologies are crucial for researchers in natural product chemistry, pharmacology, and pesticide development.

Introduction

This compound is a significant secondary metabolite predominantly found in the neem tree, known for its potent insecticidal and various pharmacological properties.[1] As a structural analogue of Azadirachtin A, the primary active compound, this compound (also known as 3-tigloylazadirachtol) contributes to the overall bioactivity of neem extracts.[1][2] Accurate quantification of this compound in different plant parts is essential for quality control of biopesticides, understanding its biosynthesis and translocation within the plant, and for further pharmacological investigations. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such complex molecules in intricate plant matrices.[1] This application note outlines a validated workflow for the reliable determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the plant tissue being analyzed (e.g., seeds, leaves, twigs). Alcohol-based solvents are generally preferred for the extraction of azadirachtins due to higher yields.[1]

Protocol 1: Solid-Liquid Extraction for General Plant Tissues (Leaves, Twigs)

-

Harvesting and Grinding: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic processes.[3] Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.[3]

-

Extraction:

-

Weigh approximately 1 g of the powdered plant tissue into a centrifuge tube.

-

Add 10 mL of methanol or acetonitrile.[2]

-

Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.[4]

-

Centrifuge the mixture at 5000 rpm for 5 minutes.[5]

-

Collect the supernatant. For exhaustive extraction, repeat this step twice more and combine the supernatants.[5]

-

-

Cleanup (Option A: Simple Filtration):

-

Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

-

-

Cleanup (Option B: Solid-Phase Extraction - SPE): For cleaner samples and to reduce matrix effects, an SPE cleanup is recommended.[5][6]

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the diluted extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute this compound with 5 mL of acetonitrile.[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Protocol 2: Extraction from Neem Seeds/Oil

Neem seeds have the highest concentration of azadirachtins.[1] For oil-rich seeds, a defatting step is necessary.

-

Defatting:

-

Extraction of this compound:

-

Air-dry the defatted seed powder.

-

Follow the Solid-Liquid Extraction protocol described above using methanol or ethanol.[1]

-

-

Cleanup:

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (QqQ or Q-TOF) is required.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)[5] |

| Mobile Phase A | Water with 0.1% formic acid or 10 µM sodium acetate[5][9] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[5][9] |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90% B) to elute the analyte, holds for a few minutes, and then returns to the initial conditions for re-equilibration.[5] |

Mass Spectrometry (MS) Parameters:

Electrospray ionization (ESI) is the preferred ionization source for azadirachtins.[1][8] Positive ion mode is often utilized for this compound, which readily forms a sodium adduct [M+Na]+.[10][11]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 0.7 kV[10] |

| Source Temperature | 150 °C[10] |

| Gas Flow | 1200 L/h[10] |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions for this compound:

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Description |

| 685.3 | 567.2 | - | [M+Na]+, used for quantification[10][11] |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize quantitative data for this compound analysis from various studies.

Table 1: Method Validation Parameters for this compound in Plant Tissues

| Matrix | Fortification Levels (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | Reference |

| Foliage (various tree species) | 0.01, 0.1, 1 | 86 - 119 | <20 | 0.01 | [2][10] |

| Twigs (various tree species) | 0.01, 0.1, 1 | 86 - 119 | <20 | 0.01 | [2][10] |

| Deciduous Tree Matrices | 0.02, 0.1, 1 | 71 - 103 | <20 | 0.02 | [12] |

Table 2: Concentration of this compound in Neem Tissues

| Plant Part | Concentration Range | Reference |

| Seeds | Highest concentration, varies significantly | [1] |

| Leaves | Lower than seeds | [5] |

| Oil | 200 - 1000 mg/kg (total azadirachtins) | [4] |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various plant tissues. The detailed protocols for sample preparation and instrumental analysis, along with the presented quantitative data, offer a comprehensive guide for researchers. This methodology is essential for the quality control of neem-based products and for advancing our understanding of the biochemistry and pharmacological potential of azadirachtins.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. scispace.com [scispace.com]

- 8. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

High-Performance Thin-Layer Chromatography (HPTLC) for the Detection and Quantification of Azadirachtin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the identification and quantification of Azadirachtin B in botanical extracts and pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). This method offers a reliable, efficient, and cost-effective alternative to other chromatographic techniques for the quality control and standardization of products containing Azadirachta indica (Neem). The protocol outlines the necessary steps for sample preparation, chromatographic separation of this compound from its closely related isomer Azadirachtin A, and subsequent densitometric quantification.

Introduction